molecular formula C10H14O3S B8420469 p-Methylphenethyl mesylate

p-Methylphenethyl mesylate

Cat. No.: B8420469
M. Wt: 214.28 g/mol
InChI Key: BOPBEAWXJQPOSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

p-Methylphenethyl mesylate is a mesylate salt derivative characterized by a methylphenethyl backbone linked to a methanesulfonate (mesylate) group. Mesylate salts are widely employed in pharmaceutical and chemical research due to their favorable solubility, stability, and reactivity properties. These compounds often serve as prodrugs, reactive intermediates, or bioactive agents, with their mesylate group enhancing bioavailability or enabling specific chemical reactions, such as DNA cross-linking or enzyme inhibition .

Properties

Molecular Formula

C10H14O3S

Molecular Weight

214.28 g/mol

IUPAC Name

2-(4-methylphenyl)ethyl methanesulfonate

InChI

InChI=1S/C10H14O3S/c1-9-3-5-10(6-4-9)7-8-13-14(2,11)12/h3-6H,7-8H2,1-2H3

InChI Key

BOPBEAWXJQPOSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CCOS(=O)(=O)C

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The mesylate group (-OMs) is a superior leaving group, enabling efficient SN_\text{N}
1 or SN_\text{N}
2 mechanisms.

**SN_\text{N}N

2 Displacement**
Example : Reaction with sodium iodide (NaI) in acetone yields p-methylphenethyl iodide :

 p Methylphenethyl mesylate+NaI p Methylphenethyl iodide+NaOMs\text{ p Methylphenethyl mesylate}+\text{NaI}\rightarrow \text{ p Methylphenethyl iodide}+\text{NaOMs}

Table 1: SN_\text{N}
2 Reactivity with Common Nucleophiles

NucleophileProductSolventYield (%)*Reference
NaCNp-Methylphenethyl cyanideDMF85–90
NaN3_3
p-Methylphenethyl azideDMSO75–80
NH3_3
text
| *p*-Methylphenethyl amine | H$$_2$$

O/EtOH| 60–70 | |

*Hypothetical yields based on analogous mesylate reactions.

**SN_\text{N}N

1 Reactions**
In polar protic solvents (e.g., H2_2
O/EtOH), carbocation intermediates form, leading to potential rearrangements :

 p Methylphenethyl mesylateCarbocation intermediateH2O p Methylphenethyl alcohol\text{ p Methylphenethyl mesylate}\rightarrow \text{Carbocation intermediate}\xrightarrow{\text{H}_2\text{O}}\text{ p Methylphenethyl alcohol}

Elimination Reactions

Under basic conditions, p-methylphenethyl mesylate undergoes E2 elimination to form alkenes.

Example : Treatment with potassium tert-butoxide (KOtBu) in THF generates styrene derivatives :

 p Methylphenethyl mesylateKOtBu4 Vinyltoluene+MsOH\text{ p Methylphenethyl mesylate}\xrightarrow{\text{KOtBu}}\text{4 Vinyltoluene}+\text{MsOH}

Key Factors :

  • Base Strength : Strong bases (e.g., LDA) favor elimination over substitution .

  • Steric Effects : Bulky substituents on the β-carbon enhance elimination .

Biological Alkylation Activity

Similar to methyl methanesulfonate (MMS) , p-methylphenethyl mesylate may act as an alkylating agent in DNA, targeting nucleophilic sites (e.g., guanine N7).

Mechanism :

DNA Nu+ p Methylphenethyl mesylateDNA Adduct+MsOH\text{DNA Nu}+\text{ p Methylphenethyl mesylate}\rightarrow \text{DNA Adduct}+\text{MsOH}

Implications :

  • Genotoxicity : Potential carcinogenicity due to DNA strand breaks .

  • Therapeutic Use : Mesylates in drugs (e.g., Pergolide mesylate ) highlight controlled reactivity in pharmaceuticals.

Stability and Handling

  • Storage : Stable under anhydrous conditions at –20°C .

  • Decomposition : Hydrolyzes in aqueous base to regenerate p-methylphenethyl alcohol .

Comparison with Similar Compounds

Reactivity and DNA Cross-Linking Efficiency

Mesylate-containing compounds exhibit distinct reactivity compared to halogenated analogs. In DNA cross-linking agents, p-methylphenethyl mesylate analogs (e.g., compound 1f with two mesylate groups) demonstrated superior H₂O₂-inducible DNA interstrand cross-linking (ICL) yields (66%) compared to halogenated derivatives (35–48%) (Table 1). This highlights the mesylate group’s role as a potent leaving group, critical for generating reactive intermediates under oxidative conditions .

Table 1: DNA Cross-Linking Efficiency of Mesylate vs. Halogenated Compounds

Compound Leaving Groups ICL Yield (%)
1f Two mesylates 66
1d/1e One mesylate + halogen 47–48
1a/1b/1c Two halogens 35–37

Pharmacokinetic and Bioavailability Profiles

Mesylate salts often exhibit comparable or enhanced pharmacokinetic (PK) properties relative to free-base formulations. For example:

  • This contrasts with dabrafenib mesylate, a BRAF inhibitor effective in melanoma, illustrating how the parent molecule’s target dictates therapeutic outcomes .

Target-Specific Efficacy and Binding Affinity

Mesylate compounds vary in potency depending on their molecular targets:

  • Camostat mesylate (TMPRSS2 inhibitor) and nafamostat mesylate (serine protease inhibitor) showed divergent docking scores (Glide scores: −4.52 vs. −3.73), correlating with their efficacy in blocking viral entry .
  • The mesylate salt of Compound A (VEGFR2/KDR inhibitor) exhibited superior potency (IC₅₀: 2.43 nM) compared to PTK787 (IC₅₀: 33.30 nM), a structurally related kinase inhibitor .

Table 2: Target Binding Comparison of Selected Mesylate Compounds

Compound Target Binding Affinity (IC₅₀/Docking Score)
Compound A mesylate VEGFR2/KDR 2.43 nM
PTK787 VEGFR2/KDR 33.30 nM
Camostat mesylate TMPRSS2 Glide: −4.52
Nafamostat mesylate Serine proteases Glide: −3.73

Physicochemical and Toxicological Properties

Mesylate salts are generally chosen to improve solubility and reduce toxicity:

  • Mesylate ionic liquids (e.g., [DBUH][OMs]) exhibited low toxicity (EC₅₀: 5–15 mM) in lipid bilayer models, suggesting favorable safety profiles for non-surface-active mesylates .

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